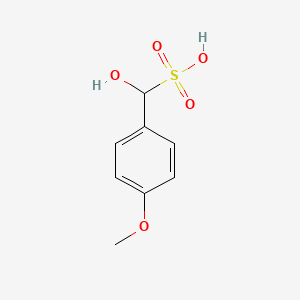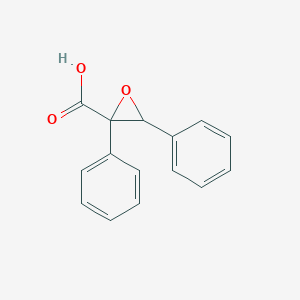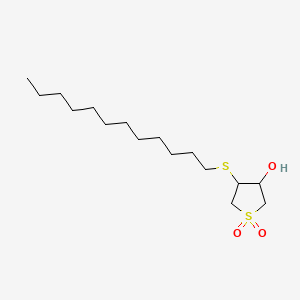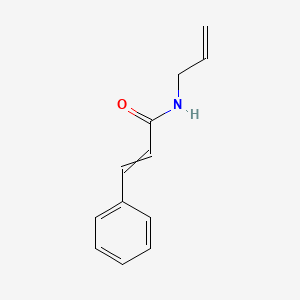
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It serves as a reagent in various chemical reactions, including esterification, amidation, and acylation. This compound is also employed as an analytical standard in different industrial applications.
Preparation Methods
The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- involves multiple steps. . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .
Chemical Reactions Analysis
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in substitution reactions, where the methoxy or hydroxy groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for esterification, amidation, and acylation reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as an analytical standard in drug development.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- involves its ability to act as a strong acid and a nucleophile. It can donate protons in acidic reactions and participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- can be compared with other similar compounds, such as:
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacking the methoxy and hydroxy groups.
Benzenesulfonic acid: Another aromatic sulfonic acid with similar reactivity but different functional groups.
The uniqueness of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- lies in its specific functional groups, which provide distinct reactivity and applications compared to other sulfonic acids.
Properties
CAS No. |
81-12-9 |
|---|---|
Molecular Formula |
C8H10O5S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
hydroxy-(4-methoxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C8H10O5S/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12/h2-5,8-9H,1H3,(H,10,11,12) |
InChI Key |
NDMUEXKPRHMWRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)


![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)



![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)

![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
